Dichlorofluoro acetonitrile
Overview
Description
Dichlorofluoro acetonitrile is an organic compound with the molecular formula C₂Cl₂FN. It is a nitrile derivative characterized by the presence of two chlorine atoms and one fluorine atom attached to the acetonitrile backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorofluoro acetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation of the acetonitrile molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Dichlorofluoro acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler nitrile derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can replace halogen atoms in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorofluoro acetic acid, while substitution with an amine could produce dichlorofluoro acetamide .
Scientific Research Applications
Dichlorofluoro acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which dichlorofluoro acetonitrile exerts its effects involves interactions with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of reactive intermediates that can interact with nucleophiles and electrophiles in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Dichloromethyl acetonitrile: Similar in structure but lacks the fluorine atom.
Difluorochloro acetonitrile: Contains two fluorine atoms and one chlorine atom.
Trichloro acetonitrile: Contains three chlorine atoms and no fluorine.
Uniqueness
Dichlorofluoro acetonitrile is unique due to its specific combination of two chlorine atoms and one fluorine atom. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2,2-dichloro-2-fluoroacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2FN/c3-2(4,5)1-6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXUTRMGQCBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870509 | |
Record name | Dichloro(fluoro)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-82-2 | |
Record name | Dichloro(fluoro)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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